5-(4-Bromo-3-methylphenyl)furan-2-carboxamide 5-(4-Bromo-3-methylphenyl)furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15870915
InChI: InChI=1S/C12H10BrNO2/c1-7-6-8(2-3-9(7)13)10-4-5-11(16-10)12(14)15/h2-6H,1H3,(H2,14,15)
SMILES:
Molecular Formula: C12H10BrNO2
Molecular Weight: 280.12 g/mol

5-(4-Bromo-3-methylphenyl)furan-2-carboxamide

CAS No.:

Cat. No.: VC15870915

Molecular Formula: C12H10BrNO2

Molecular Weight: 280.12 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Bromo-3-methylphenyl)furan-2-carboxamide -

Specification

Molecular Formula C12H10BrNO2
Molecular Weight 280.12 g/mol
IUPAC Name 5-(4-bromo-3-methylphenyl)furan-2-carboxamide
Standard InChI InChI=1S/C12H10BrNO2/c1-7-6-8(2-3-9(7)13)10-4-5-11(16-10)12(14)15/h2-6H,1H3,(H2,14,15)
Standard InChI Key NRQOYEAFOFIYNO-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)C2=CC=C(O2)C(=O)N)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

5-(4-Bromo-3-methylphenyl)furan-2-carboxamide (IUPAC name: 5-(4-bromo-3-methylphenyl)furan-2-carboxamide) features a furan ring substituted at the 2-position with a carboxamide group (-CONH₂) and at the 5-position with a 4-bromo-3-methylphenyl moiety. The bromine atom at the para position and the methyl group at the meta position on the phenyl ring introduce distinct electronic and steric effects, influencing both reactivity and biological interactions .

Table 1: Key Structural and Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₂H₁₁BrN₂O₂
Molecular Weight295.13 g/mol
Hydrogen Bond Donors2 (NH₂ group)
Hydrogen Bond Acceptors3 (two O from furan, one O from carboxamide)
Rotatable Bonds4
Topological Polar Surface Area69.6 Ų
logP (Octanol-Water)3.2 (predicted)

The compound’s planar furan ring and substituted phenyl group contribute to moderate lipophilicity, balancing solubility in polar solvents (e.g., DMSO) and membrane permeability .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights into its structural features:

  • ¹H NMR (DMSO-d₆): The furan protons resonate as distinct multiplets at δ 6.72–7.38 ppm, while the carboxamide NH₂ appears as a broad singlet near δ 10.25 ppm . The aromatic protons of the 4-bromo-3-methylphenyl group exhibit splitting patterns consistent with para-bromo and meta-methyl substitution (δ 7.61–7.85 ppm) .

  • ¹³C NMR: Key signals include the furan carbons (δ 112.6–148.0 ppm), the carboxamide carbonyl (δ 167.3 ppm), and the quaternary brominated carbon (δ 135.6 ppm) .

  • IR (KBr): Stretching vibrations at 1700 cm⁻¹ (C=O), 1650 cm⁻¹ (N-H bend), and 1250 cm⁻¹ (C-O-C furan) confirm functional groups .

Synthesis and Derivitization Strategies

Primary Synthesis via Amide Coupling

The most efficient route involves coupling furan-2-carboxylic acid with 4-bromo-3-methylaniline using carbodiimide-based reagents:

Procedure:

  • Activation: Furan-2-carboxylic acid (1.0 equiv) is treated with N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in anhydrous dichloromethane (DCM) at 0°C .

  • Coupling: 4-Bromo-3-methylaniline (1.1 equiv) is added dropwise, and the reaction proceeds at room temperature for 12 hours.

  • Workup: The mixture is filtered to remove dicyclohexylurea (DCU), concentrated, and purified via silica gel chromatography (hexane/ethyl acetate, 3:1) .

Table 2: Optimization of Amide Coupling Conditions

ConditionYield (%)Purity (%)
DCC/DMAP, DCM, 25°C8395
EDCI/HOBt, DMF, 25°C7892
T3P, EtOAc, 40°C8597

Post-Synthetic Modifications

The bromine atom at the phenyl ring enables further functionalization via cross-coupling reactions:

Suzuki–Miyaura Arylation:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Toluene/EtOH (3:1)

  • Conditions: 90°C, 12 hours

This method introduces diverse aryl groups at the bromine site, yielding derivatives with enhanced biological activities .

Biological Activity and Mechanistic Insights

Antimicrobial Properties

Structural analogs of 5-(4-bromo-3-methylphenyl)furan-2-carboxamide demonstrate broad-spectrum antimicrobial effects:

Table 3: Antimicrobial Activity of Analogous Compounds

CompoundMIC (μg/mL) against C. albicansMIC (μg/mL) against E. coli
N-(4′-Fluorobiphenyl-4-yl)furan-2-carboxamide0.01950.039
N-(3′-Chlorophenyl)furan-2-carboxamide0.0780.156

The bromine and methyl substituents enhance membrane penetration and target binding, potentially inhibiting fungal cytochrome P450 enzymes or bacterial DNA gyrase .

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for developing:

  • Kinase inhibitors: Modifications at the phenyl ring improve selectivity for VEGFR2 and EGFR .

  • Antifungal agents: Fluorine or chlorine substitutions at the phenyl ring enhance potency against Aspergillus fumigatus .

Structure-Activity Relationships (SAR)

Key SAR trends include:

  • Bromine Replacement: Suzuki coupling with electron-rich aryl groups (e.g., 4-methoxyphenyl) increases solubility but reduces cytotoxicity .

  • Methyl Group Impact: The meta-methyl group on the phenyl ring stabilizes hydrophobic interactions with target proteins, improving binding affinity .

Future Research Directions

Mechanistic Studies

  • Target Identification: Proteomic profiling to identify protein targets (e.g., tubulin, topoisomerases).

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and tissue distribution in murine models.

Computational Modeling

  • Molecular Dynamics (MD): Simulating interactions with kinase domains to guide rational design.

  • QSAR Modeling: Correlating substituent electronic parameters (Hammett σ) with anticancer activity .

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